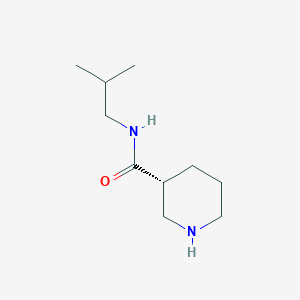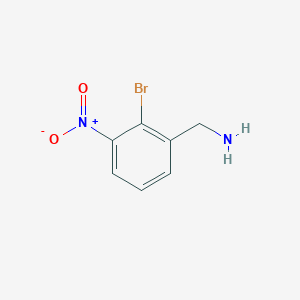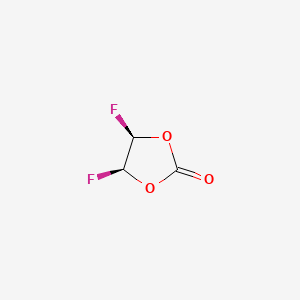
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- is a cyclic organic compound characterized by the presence of two fluorine atoms and a dioxolane ring. This compound is known for its unique structure and properties, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 1,3-dioxolan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, maintaining strict control over reaction parameters such as temperature, pressure, and reaction time is crucial for optimizing the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various fluorinated alcohols .
Applications De Recherche Scientifique
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for studying biological systems.
Industry: The compound is used as a solvent or reagent in various industrial processes, including the production of high-energy-density lithium-ion batteries
Mécanisme D'action
The mechanism by which 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in lithium-ion batteries, the compound acts as a film-forming additive, enhancing the cycling and thermal stability of the anode material. This is achieved by increasing the quantity of lithium fluoride (LiF) components on the anode surface, resulting in the formation of a robust and stable solid electrolyte interphase film .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: Similar in structure but with only one fluorine atom.
1,3-Dioxolan-2-one: The parent compound without fluorine substitution.
Fluoroethylene Carbonate: Another fluorinated cyclic carbonate used in similar applications.
Uniqueness
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly effective as a film-forming additive in lithium-ion batteries, enhancing both safety and electrochemical performance .
Propriétés
Numéro CAS |
311810-75-0 |
|---|---|
Formule moléculaire |
C3H2F2O3 |
Poids moléculaire |
124.04 g/mol |
Nom IUPAC |
(4R,5S)-4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
Clé InChI |
DSMUTQTWFHVVGQ-XIXRPRMCSA-N |
SMILES isomérique |
[C@H]1([C@@H](OC(=O)O1)F)F |
SMILES canonique |
C1(C(OC(=O)O1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



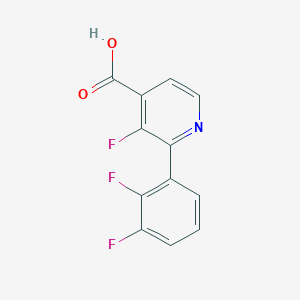
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)
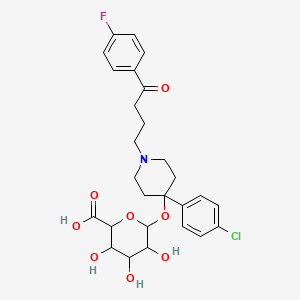
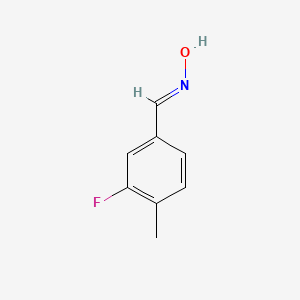
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
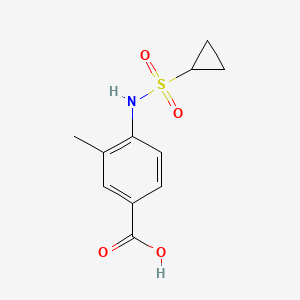
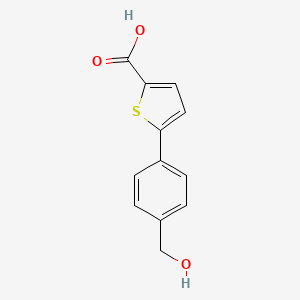
![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
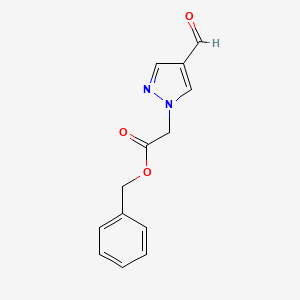
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
